2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

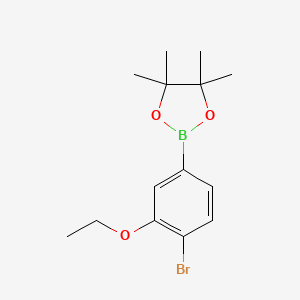

Chemical Structure and Properties

The compound 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a phenyl ring substituted with a bromine atom at the para-position and an ethoxy group at the meta-position. Its molecular formula is C₁₅H₂₁BBrO₃ (derived from similar compounds in , adjusted for the ethoxy group). The ethoxy group (-OCH₂CH₃) enhances lipophilicity compared to smaller alkoxy substituents, while the bromine atom acts as an electron-withdrawing group, influencing reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .

Synthesis

This compound is synthesized via palladium-catalyzed borylation or direct C-H borylation. For example, analogous compounds are prepared using 4-bromo-3-ethoxybenzene derivatives reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts like Pd(dppf)Cl₂ and bases (e.g., KOAc) .

Properties

Molecular Formula |

C14H20BBrO3 |

|---|---|

Molecular Weight |

327.02 g/mol |

IUPAC Name |

2-(4-bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H20BBrO3/c1-6-17-12-9-10(7-8-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 |

InChI Key |

PRTJQBBYGIYTBE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-3-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Ethanol, water, or a mixture of both

Temperature: 50-100°C

Reaction Time: Several hours

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling

Phenols: Formed through oxidation

Substituted Aromatics: Formed through nucleophilic substitution

Scientific Research Applications

2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the biaryl product. The molecular targets and pathways involved include:

Palladium Complex Formation: Coordination of the boronic ester and halide to the palladium catalyst.

Transmetalation: Transfer of the aryl group from the boronic ester to the palladium center.

Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (Br, I, Cl) : Bromine and iodine enhance electrophilicity, accelerating cross-coupling reactions. Iodine derivatives () exhibit faster oxidative addition in Suzuki reactions compared to bromine analogs .

- Electron-Donating Groups (OCH₃, OCH₂CH₃) : Methoxy and ethoxy groups increase solubility in polar solvents (e.g., acetonitrile) but may reduce reaction rates due to decreased electrophilicity .

Steric and Structural Modifications Naphthalene vs. Phenyl: The naphthalene core in provides extended conjugation, useful in photodynamic therapy and cancer research . Bulky Substituents: Compounds like 2-(2,4,6-trimethylphenyl)-...

Halogen Diversity

- Fluorine in 2-(4-chloro-3-ethoxy-2-fluorophenyl)-... () enhances metabolic stability and bioavailability, making it valuable in drug discovery .

Applications

Biological Activity

2-(4-Bromo-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1196394-83-8

- Molecular Formula : C13H18BBrO3

- Molecular Weight : 313.18 g/mol

- Purity : 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and potential therapeutic effects against diseases such as cancer and malaria .

- Antiparasitic Activity : Preliminary studies suggest that the compound may exhibit antiparasitic properties. For example, related dioxaborolanes have been shown to inhibit the activity of PfATP4 in malaria parasites, leading to reduced parasitemia in animal models .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiparasitic | Inhibition of PfATP4; reduced parasitemia | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimalarial Efficacy : A study focusing on related dioxaborolanes demonstrated significant efficacy against Plasmodium berghei in a mouse model. The compound exhibited a 30% reduction in parasitemia at a dosage of 40 mg/kg over four days .

- Cancer Cell Lines : In vitro studies have indicated that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. This suggests potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.